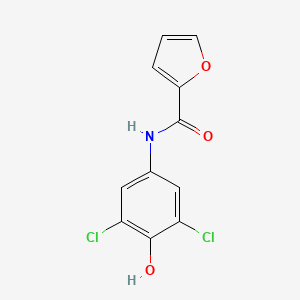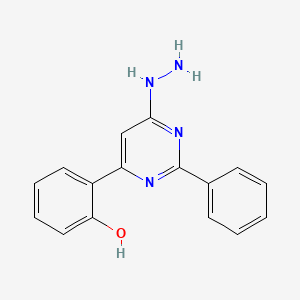![molecular formula C19H22N2O5S B5717775 tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5717775.png)
tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate, also known as TPCA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. TPCA-1 is a selective inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in inflammation, immune response, and cell survival. The inhibition of NF-κB has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
Tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate binds to the ATP-binding site of the IKK complex, preventing its activation and subsequent activation of NF-κB. By inhibiting the NF-κB pathway, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate reduces inflammation, inhibits cell survival, and enhances the sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has been shown to have various biochemical and physiological effects. In cancer cells, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell survival pathways. In autoimmune disorders, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate reduces inflammation and prevents tissue damage by inhibiting the production of pro-inflammatory cytokines. In inflammatory diseases, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate reduces inflammation and pain by blocking the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has several advantages for lab experiments. It is a selective inhibitor of the NF-κB pathway, which allows for the specific inhibition of this pathway without affecting other signaling pathways. tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate is also stable and can be easily synthesized in large quantities, which makes it suitable for in vitro and in vivo studies. However, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate can also have off-target effects, which can affect the interpretation of the results.
Orientations Futures
There are several future directions for the study of tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate. One direction is to investigate the therapeutic potential of tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate in combination with other drugs in cancer therapy. Another direction is to investigate the potential of tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate as a therapeutic agent in other diseases, such as neurodegenerative diseases and viral infections. Additionally, further studies are needed to understand the potential off-target effects of tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate and to develop more selective inhibitors of the NF-κB pathway.
Méthodes De Synthèse
Tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate can be synthesized through a multi-step process involving the reaction of 4-bromo-2-fluoroaniline with 4-(tert-butoxycarbonyloxy)phenylboronic acid, followed by the reaction with 4-(2-aminoethyl)phenylsulfonyl chloride and tert-butyl glycidyl ether. The final product is obtained through the reaction of the intermediate with acetic anhydride and pyridine.
Applications De Recherche Scientifique
Tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has been extensively studied for its potential therapeutic applications in various diseases. In cancer, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway. tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In autoimmune disorders, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has been shown to reduce inflammation and prevent tissue damage by inhibiting the NF-κB pathway. In inflammatory diseases, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has been shown to reduce inflammation and pain by blocking the NF-κB pathway.
Propriétés
IUPAC Name |
tert-butyl 2-[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-19(2,3)26-18(22)14-25-16-11-9-15(10-12-16)13-20-21-27(23,24)17-7-5-4-6-8-17/h4-13,21H,14H2,1-3H3/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPOLTCFAQKXPD-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)

![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5717707.png)




![4-({4-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5717747.png)
![N,N'-[1,4-phenylenebis(methylene)]dibutanamide](/img/structure/B5717762.png)
![1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5717769.png)

![3-(2-furyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5717781.png)
![methyl N-[(2-nitrophenyl)acetyl]glycinate](/img/structure/B5717801.png)